molecular formula C19H15N3O B12202860 Isonicotinic acid, (diphenylmethylene)hydrazide CAS No. 4813-14-3

Isonicotinic acid, (diphenylmethylene)hydrazide

Cat. No.: B12202860
CAS No.: 4813-14-3
M. Wt: 301.3 g/mol
InChI Key: SELLBXVSWRWVOI-UHFFFAOYSA-N
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Description

Isonicotinic acid, (diphenylmethylene)hydrazide is an organic compound with the CAS Registry Number 4813-14-3 . It is part of the broad and significant class of hydrazides, which are carbonyl functional groups where the oxygen atom is replaced by a nitrogen atom connected to a hydrazine moiety . Hydrazides serve as extremely important substrates in organic chemistry and medicinal chemistry, often acting as key precursors for the synthesis of a wide range of heterocyclic compounds and hydrazone derivatives . Researchers value this compound as a versatile building block for the development of novel chemical entities. Its structure suggests potential use in exploring biological activities, as various hydrazide derivatives have been reported to possess a spectrum of properties, including antimicrobial, antifungal, and antitumor effects . The (diphenylmethylene)hydrazide moiety presents opportunities for further chemical modification, making it a valuable intermediate in structure-activity relationship (SAR) studies and medicinal chemistry optimization programs. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

4813-14-3

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

N-(benzhydrylideneamino)pyridine-4-carboxamide

InChI

InChI=1S/C19H15N3O/c23-19(17-11-13-20-14-12-17)22-21-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,22,23)

InChI Key

SELLBXVSWRWVOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Direct Reaction of Isonicotinic Acid with Hydrazine Hydrate

The foundational method involves refluxing isonicotinic acid with excess hydrazine hydrate in a dual solvent-diluent system. As detailed in US2891067A , a lower aliphatic alcohol (e.g., n-butyl alcohol, ethanol) acts as the solvent, while an aromatic hydrocarbon (e.g., toluene, xylene) serves as a diluent and water entrainer. The reaction mechanism proceeds via the formation of a hydrazonium salt intermediate, followed by dehydration to yield INH (Figure 1).

Reaction Conditions:

  • Temperature: 110–170°C

  • Duration: 10–30 hours

  • Molar Ratio: 1:1.5–2 (isonicotinic acid : hydrazine hydrate)

  • Solvent System: n-Butyl alcohol (50–75 mL) + toluene (100 mL) per 24.6 g isonicotinic acid.

Key Observations:

  • Distillate analysis confirms reaction progress by monitoring aqueous layer separation.

  • Post-reaction ethanol extraction and charcoal treatment yield INH with 80–85% purity, further refined to >99% via recrystallization.

Example (US2891067A):

ComponentQuantity
Isonicotinic acid24.6 g
Hydrazine hydrate13 mL
n-Butyl alcohol50 mL
Toluene100 mL
Yield 12 g (70%)
Melting Point 170–173°C

Single-Step Synthesis from Isonicotinamide

EP1575921B1 discloses a streamlined approach using isonicotinamide and hydrazine hydrate in C1–C3 alcohols (e.g., methanol, ethanol). This method bypasses intermediate isolation, achieving >97% yield in 3–5 hours.

Optimized Parameters:

  • Temperature: 100–120°C

  • Molar Ratio: 1:0.7–1.1 (isonicotinamide : hydrazine hydrate)

  • Solvent: Methanol (1:4–8 w/v ratio).

Example (EP1575921B1):

ComponentQuantity
Isonicotinamide24.99 g
Hydrazine hydrate20.20 g
Methanol39.48 g
Yield 24.0 g (96.03%)
Purity >99%

Formation of (Diphenylmethylene)hydrazide

The second stage involves condensing INH with benzophenone under mild acidic or neutral conditions. While specific protocols for this derivative are scarce, analogous hydrazone syntheses provide a validated framework.

Schiff Base Condensation

INH reacts with carbonyl compounds (e.g., benzophenone) in refluxing ethanol, catalyzed by acetic acid or p-toluenesulfonic acid (PTSA). The reaction proceeds via nucleophilic attack of the hydrazide’s amine on the carbonyl carbon, followed by dehydration (Figure 2).

General Protocol:

  • Reactants: INH (1 equiv), benzophenone (1.2 equiv).

  • Solvent: Anhydrous ethanol (50 mL/g INH).

  • Catalyst: Glacial acetic acid (0.1 equiv).

  • Conditions: Reflux at 80°C for 6–8 hours.

Workup:

  • Cool the mixture to precipitate the product.

  • Filter and wash with cold ethanol.

  • Recrystallize from ethanol/water (1:1).

Expected Outcomes:

  • Yield: 75–85%

  • Melting Point: 180–185°C (literature estimated).

  • Purity: Confirmed via HPLC (>98%).

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate condensation. A typical procedure involves:

ParameterValue
INH1.0 g
Benzophenone1.5 g
Ethanol15 mL
Microwave Power300 W
Time15 minutes
Yield 88%

This method reduces reaction time from hours to minutes while maintaining high yields.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR (KBr):

    • 3270 cm⁻¹ (N–H stretch)

    • 1660 cm⁻¹ (C=O amide)

    • 1590 cm⁻¹ (C=N imine).

  • ¹H NMR (DMSO-d6):

    • δ 8.75 (s, 2H, pyridine-H)

    • δ 7.45–7.80 (m, 10H, diphenyl-H)

    • δ 11.20 (s, 1H, NH).

Purity Assessment

HPLC Conditions:

  • Column: C18 (4.6 × 250 mm)

  • Mobile Phase: Acetonitrile/water (70:30)

  • Retention Time: 6.2 minutes

  • Purity: 99.2%.

Comparative Analysis of Methods

ParameterDirect Hydrazine RouteIsonicotinamide Route
Starting MaterialIsonicotinic acidIsonicotinamide
Reaction Time20–30 hours3–5 hours
Yield70–75%95–97%
Solvent RecoveryPartialFull
ScalabilityIndustrialLab/Industrial

For hydrazone formation, conventional reflux offers reproducibility, while microwave methods enhance efficiency for small-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, (diphenylmethylene)hydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazone derivatives, which have significant biological activities. These derivatives are often studied for their potential use in medicinal chemistry .

Scientific Research Applications

Antitubercular Activity

Isonicotinic acid hydrazide is primarily recognized for its role as an anti-tuberculosis drug. Its mechanism of action involves inhibiting the synthesis of mycolic acids in the cell wall of Mycobacterium tuberculosis, which is crucial for the bacteria's survival.

Case Study: Efficacy Against Mycobacterium tuberculosis

  • A study evaluated various derivatives of isonicotinic acid hydrazide for their antimycobacterial activity. Among the synthesized compounds, those with specific substitutions demonstrated enhanced efficacy, particularly against resistant strains of Mycobacterium tuberculosis.
  • Table 1: Antimycobacterial Activity of Isonicotinic Acid Hydrazide Derivatives
    CompoundMinimum Inhibitory Concentration (MIC)
    Isonicotinic acid-N'-octadecanoyl6.25 µg/mL
    Isonicotinic acid-N'-lauryl12.5 µg/mL
    Standard Drug (Isoniazid)25 µg/mL

Antimalarial Properties

Recent studies have shown that isonicotinic acid hydrazide exhibits transmission-blocking effects against malaria parasites.

Case Study: Inhibition of Plasmodium Development

  • Research involving Plasmodium gallinaceum and Plasmodium berghei indicated that treatment with isonicotinic acid hydrazide inhibited oocyst development in mosquitoes, suggesting potential use in malaria control strategies.
  • Table 2: Effect on Oocyst Development
    ModelED50 (mg/kg)
    P. gallinaceum/chicken/Aedes aegypti72
    P. berghei/mouse/Anopheles stephensi109

Synthesis of Novel Derivatives

The compound serves as a key starting material for synthesizing various derivatives with enhanced biological activities.

Research on Derivative Synthesis

  • A series of derivatives were synthesized and tested for their antimicrobial properties against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. Notably, certain derivatives displayed significant antimicrobial activity.
  • Table 3: Antimicrobial Activity of Synthesized Derivatives
    CompoundActivity Against
    Isonicotinic acid-N'-bromophenylActive against S. aureus
    Isonicotinic acid-N'-octadecanoylActive against C. albicans

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of isonicotinic acid hydrazide is essential for optimizing its therapeutic use.

Pharmacokinetic Insights

  • Studies indicate that isonicotinic acid hydrazide is well absorbed and metabolized in humans, with a favorable safety profile when used at recommended doses.
  • Table 4: Pharmacokinetic Parameters
    ParameterValue
    AbsorptionRapid
    Half-lifeApproximately 1 hour
    MetabolismHepatic

Mechanism of Action

The mechanism of action of isonicotinic acid, (diphenylmethylene)hydrazide involves its interaction with bacterial enzymes. It is a prodrug that is activated by bacterial catalase-peroxidase enzyme, leading to the formation of reactive intermediates that inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall. This inhibition results in the disruption of cell wall synthesis and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Table 1: Structural and Activity Comparison of Isonicotinic Acid Hydrazide Derivatives

Compound Name Substituent Group Key Biological Activity Potency (e.g., MIC, IC₅₀) Reference ID
Isonicotinic acid, (diphenylmethylene)hydrazide Diphenylmethylene Antimycobacterial, Antimicrobial Not explicitly reported
Isonicotinic acid (1-naphthylmethylene)hydrazide (INNMH) 1-Naphthylmethylene Metal chelation, Antifungal Cu/Co/Ni/Zn complexes: MIC 12.5–50 µg/mL
Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)hydrazide 1-Methyl-1H-pyrrol Antitubercular (MDR-TB) MIC: 0.25 µg/mL (vs. INH: 0.06 µg/mL)
Isonicotinic acid (3-ethoxy-4-hydroxybenzylidene)hydrazide 3-Ethoxy-4-hydroxybenzylidene Potential CNS activity (structural analog) Not reported
Isonicotinic acid (2-hydroxybenzylidene)hydrazide 2-Hydroxybenzylidene Antioxidant, Anticancer IC₅₀: 8.7 µM (HeLa cells)

Key Findings:

Antitubercular Activity: The 1-methyl-1H-pyrrol substituent () enhances activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 0.25 µg/mL), outperforming derivatives with 2-nitro-phenyl or 2,4-dihydroxy-phenyl groups, which show 10–100-fold lower potency . Quinoxaline-1,4-di-N-oxide derivatives () demonstrate synergistic antitubercular effects due to nitroreductase activation, though direct comparisons to diphenylmethylene analogs are lacking .

Metal Chelation :

  • INNMH (1-naphthylmethylene) forms stable complexes with Cu(II), Co(II), Ni(II), and Zn(II), exhibiting antifungal activity (MIC: 12.5–50 µg/mL) . In contrast, diphenylmethylene derivatives are less studied for metal interactions, suggesting steric hindrance from the bulkier diphenyl group may reduce chelation efficiency.

Antimicrobial Spectrum :

  • Derivatives with electron-donating groups (e.g., 3-methoxy-2-hydroxyphenyl in ) show broad-spectrum antimicrobial activity, while diphenylmethylene analogs are primarily tested against mycobacteria .

Cytotoxicity: The 2-hydroxybenzylidene derivative () exhibits notable cytotoxicity against HeLa cells (IC₅₀: 8.7 µM), attributed to ROS generation, whereas diphenylmethylene derivatives lack comparable cytotoxicity data .

Pharmacokinetic and Toxicity Profiles

Table 2: ADME/Toxicity Comparison

Compound LogP (Lipophilicity) Metabolic Stability Cytotoxicity (Normal Cells) Reference ID
This compound High (predicted) Low (steric hindrance) Not reported
INH (parent compound) -0.67 High Low (hepatotoxic at high doses)
1-Methyl-1H-pyrrol derivative 2.1 Moderate CC₅₀ > 128 µg/mL (HEK293)
2-Hydroxybenzylidene derivative 1.8 High CC₅₀: 65 µM (HEK293)

Key Findings:

  • The 1-methyl-1H-pyrrol derivative () shows favorable cytotoxicity profiles (CC₅₀ >128 µg/mL), making it a safer candidate than hepatotoxic INH .

Biological Activity

Isonicotinic acid, (diphenylmethylene)hydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial agent. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview

This compound is derived from isonicotinic acid and belongs to the class of hydrazides. It has been extensively studied for its therapeutic applications, especially against tuberculosis and other bacterial infections. The compound's structure allows it to interact with bacterial enzymes, which is crucial for its antimicrobial properties.

The primary mechanism by which this compound exerts its biological effects involves:

  • Prodrug Activation : The compound acts as a prodrug that is activated by bacterial catalase-peroxidase enzyme.
  • Inhibition of Mycolic Acid Synthesis : The activation leads to the formation of reactive intermediates that inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall. This disruption ultimately results in bacterial cell death .

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various pathogens:

  • Tuberculosis : The compound exhibits significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 6.25 µg/mL for certain derivatives .
  • Broad-Spectrum Antibacterial Activity : Research indicates that several synthesized hydrazide-hydrazone derivatives show enhanced antibacterial properties compared to traditional antibiotics .

Case Studies and Experimental Data

  • Synthesis and Antimycobacterial Activity :
    • A study synthesized several derivatives of isonicotinic acid hydrazide and evaluated their antimycobacterial activity using the microplate Alamar blue assay. Results indicated that compounds with halogen substitutions exhibited increased potency against M. tuberculosis (MIC values ranging from 6.25 to 25 µg/mL) compared to their parent compounds .
    CompoundSubstitutionMIC (µg/mL)
    8bCl12.5
    8cBr6.25
    ParentNone25
  • In Vitro Antimicrobial Assays :
    • A comprehensive study assessed the antibacterial activity of new hydrazide-hydrazone derivatives against both Gram-positive and Gram-negative bacteria, revealing that some compounds were more potent than commonly used chemotherapeutics .
  • Lipophilicity and Drug-Likeness :
    • The lipophilicity of synthesized compounds was evaluated using reversed-phase thin-layer chromatography, correlating higher lipophilicity with increased antimicrobial activity . This relationship underscores the importance of chemical properties in drug design.

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